molecular formula C7H12N2OS B2380460 Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine CAS No. 1551377-41-3

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine

Cat. No.: B2380460
CAS No.: 1551377-41-3
M. Wt: 172.25
InChI Key: SJHQWTVXXDOONU-UHFFFAOYSA-N
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Description

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a 2-methyl-1,3-thiazol-4-yl substituent attached to an ethylamine backbone.

Mechanism of Action

Target of Action

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine is a complex compound that may interact with multiple targets. For instance, thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

For instance, thiazole derivatives have been reported to show antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . These molecules may stimulate or block receptors in biological systems , leading to downstream effects.

Pharmacokinetics

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its pharmacokinetics.

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that the compound may have similar effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .

Preparation Methods

The synthesis of Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine typically involves the reaction of 2-methyl-1,3-thiazole with an appropriate methoxyethylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the final product. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position, while nucleophilic substitution can occur at the C-2 position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine has several scientific research applications, including:

Comparison with Similar Compounds

Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the 2-methyl-1,3-thiazol-4-yl substituent can enhance its interaction with molecular targets and improve its pharmacological properties .

Properties

IUPAC Name

N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-5(9-10-3)7-4-11-6(2)8-7/h4-5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHQWTVXXDOONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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